molecular formula C9H12ClN3O B1436780 5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one CAS No. 1379811-45-6

5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one

Cat. No.: B1436780
CAS No.: 1379811-45-6
M. Wt: 213.66 g/mol
InChI Key: QNWRWEJRISHPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom, a methyl group, and a pyrrolidine ring. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development:

Industry

    Material Science: Possible use in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as amidines and β-dicarbonyl compounds.

    Substitution Reactions: Introduction of the chlorine atom and the methyl group can be done via electrophilic substitution reactions.

    Pyrrolidine Ring Addition: The pyrrolidine ring can be introduced through nucleophilic substitution reactions using pyrrolidine and appropriate leaving groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions could target the pyrimidine ring or the chlorine substituent, potentially leading to dechlorinated or hydrogenated products.

    Substitution: The chlorine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Hydroxylated or carbonyl derivatives.

    Reduction: Dechlorinated or hydrogenated products.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include nucleic acids, proteins, or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methylpyrimidine: Lacks the pyrrolidine ring.

    6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one: Lacks the chlorine substituent.

    5-chloro-6-methylpyrimidin-4(1H)-one: Lacks the pyrrolidine ring.

Uniqueness

5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one is unique due to the combination of its substituents, which may confer specific biological activities or chemical reactivity not seen in similar compounds.

Properties

IUPAC Name

5-chloro-4-methyl-2-pyrrolidin-1-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-6-7(10)8(14)12-9(11-6)13-4-2-3-5-13/h2-5H2,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWRWEJRISHPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one
Reactant of Route 3
Reactant of Route 3
5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one
Reactant of Route 4
Reactant of Route 4
5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one
Reactant of Route 5
5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one
Reactant of Route 6
Reactant of Route 6
5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.